Salicyluric acid
Overview
Description
Mechanism of Action
Target of Action
Salicyluric acid, also known as Salicylglycine, is the glycine conjugate of salicylic acid . It primarily targets cyclooxygenase (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound, as a metabolite of salicylic acid, is believed to share similar modes of action. Salicylic acid modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins . It’s also known to produce desquamation of hyperkeratotic epithelium via dissolution of the intercellular cement, causing the cornified tissue to swell, soften, macerate, and desquamate .
Biochemical Pathways
Salicylic acid can be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . These pathways share the common precursor metabolite chorismate, which is the final product of the shikimate pathway . Salicylic acid is then metabolized through glucuronide formation (to produce salicyl acyl glucuronide and salicyl phenolic glucuronide), conjugation with glycine (to produce this compound), and oxidation to gentisic acid .
Pharmacokinetics
This compound is primarily excreted from the body via the kidneys . The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state .
Result of Action
The primary result of this compound’s action is its anti-inflammatory effect . By inhibiting the COX enzymes and decreasing the formation of pro-inflammatory prostaglandins, it helps to reduce inflammation and pain . Additionally, when applied to the skin surface, it works by causing the cells of the epidermis to slough off more readily, preventing pores from clogging up, and allowing room for new cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of salicylic acid absorption and its subsequent metabolism to this compound can be affected by the rate of gastric emptying . Furthermore, the rate of elimination of salicylic acid and its metabolites, including this compound, can be influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Biochemical Analysis
Biochemical Properties
Salicyluric acid is synthesized from chorismate, which is derived from the shikimate pathway . It is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens . In addition to plants, a large number of bacterial species have been reported to synthesize salicylates through the NRPS/PKS biosynthetic gene clusters .
Cellular Effects
Salicylic acid (SA), from which this compound is derived, is a well-known signaling molecule playing a role in local and systemic acquired resistance against pathogens as well as in acclimation to certain abiotic stressors . As a stress-related signaling compound, it may directly or indirectly affect various physiological processes, including photosynthesis .
Molecular Mechanism
Although bacteria possess entirely different biosynthetic pathways from plants, they share one common biosynthetic enzyme, isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing this compound . Additionally, this compound in plants and bacteria can undergo several modifications to carry out their specific functions .
Temporal Effects in Laboratory Settings
The formulation design of topical salicylic acid, from which this compound is derived, targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .
Dosage Effects in Animal Models
There is a clear dose/response relationship between the analgesic effect of ASA up to a dose of 1.2 g compared with the plateau above ∼100 mg/day for the effect on platelets and its efficacy in chemoprevention of colorectal adenomas .
Metabolic Pathways
This compound is synthesized from chorismate, which is derived from the shikimate pathway . Chorismate (the end-product of the shikimate pathway) is employed as a primary source for the SA biosynthetic pathway .
Transport and Distribution
Both aspirin and salicylic acid, from which this compound is derived, are bound to serum albumin, and both are distributed in the synovial cavity, central nervous system, and saliva .
Subcellular Localization
Its precursor, salicylic acid, is known to be distributed ubiquitously throughout the plant kingdom
Preparation Methods
Reaction Conditions: Similarly, specific reaction conditions are not widely documented.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions: AG-183 may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.
Common Reagents and Conditions: Common reagents used in PTK inhibition studies may apply to AG-183. These include kinase inhibitors, ATP analogs, and specific buffers.
Major Products:
Scientific Research Applications
Chemistry: AG-183 is valuable for studying kinase signaling pathways and drug development.
Biology: Researchers use it to investigate cellular processes involving tyrosine phosphorylation.
Medicine: Its potential therapeutic applications include cancer treatment and other diseases related to abnormal kinase activity.
Industry: AG-183’s industrial applications are limited due to its research-oriented nature.
Comparison with Similar Compounds
Similar Compounds: Other tyrosine kinase inhibitors, such as Imatinib (Gleevec) and Gefitinib (Iressa), share similarities with AG-183.
Uniqueness: AG-183’s uniqueness lies in its specific chemical structure and selectivity for certain kinases.
Properties
IUPAC Name |
2-[(2-hydroxybenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSZLXSECQROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197592 | |
Record name | Salicylurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salicyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-54-7 | |
Record name | Salicyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicyluric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicyluric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyhippuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-SALICYLOYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BR3P7J05U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salicyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | Salicyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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